molecular formula C12H12Cl2F3N3 B1441467 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride CAS No. 1354950-89-2

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride

Cat. No.: B1441467
CAS No.: 1354950-89-2
M. Wt: 326.14 g/mol
InChI Key: AIVMVGKTUICNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride ( 1354950-89-2) is a high-purity chemical compound supplied for laboratory research purposes. This dihydrochloride salt has a molecular formula of C12H12Cl2F3N3 and a molecular weight of 326.15 g/mol . The compound is characterized by its benzene-1,4-diamine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group . As a key chemical intermediate, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific structure, featuring a trifluoromethyl group—a common moiety in agrochemical and pharmaceutical agents—makes it a valuable scaffold for the development and exploration of novel bioactive molecules . Researchers utilize this compound in the synthesis of more complex target molecules, particularly in the construction of compounds with potential pharmacological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures must be followed during handling. For complete handling and storage information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10;;/h1-7H,16H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVMVGKTUICNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine typically involves palladium-catalyzed amination reactions that couple a 5-(trifluoromethyl)pyridin-2-yl moiety with a benzene-1,4-diamine core. This approach allows for efficient C-N bond formation under controlled conditions, often employing advanced catalytic systems to optimize yield and selectivity. The dihydrochloride salt is then formed by acid treatment to improve compound handling and solubility.

Palladium-Catalyzed Amination Reaction

The key step in the preparation is a palladium-catalyzed amination (Buchwald-Hartwig type) that couples 5-(trifluoromethyl)pyridin-2-amine derivatives with benzene-1,4-diamine or its protected forms. This reaction is favored due to the electron-deficient nature of the pyridine ring and the nucleophilicity of the amine groups.

  • Catalysts and Ligands: Commonly used palladium sources include Pd(OAc)2 or Pd(PPh3)4, with ligands such as S-Phos or triphenylphosphine enhancing catalytic efficiency.
  • Reaction Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or N-methylpyrrolidone (NMP) at temperatures ranging from room temperature to 80°C.
  • Bases: Triethylamine or other organic bases are used to neutralize the formed acid and drive the reaction forward.
  • Time: Reactions generally proceed for 2–4 hours, depending on substrate reactivity.

Detailed Example of Preparation Procedure

Step Reagents and Conditions Description Yield/Outcome
1 2-chloro-5-(trifluoromethyl)pyridine + 40% methylamine aqueous solution in N-methylpyrrolidone at 20°C for 3 h Amination to form N-methyl-5-(trifluoromethyl)pyridin-2-amine intermediate 95% isolated yield after extraction and chromatography
2 N-methyl-5-(trifluoromethyl)pyridin-2-amine + sulfuric acid + nitric acid at 80°C for 2 h Nitration to introduce nitro group, facilitating further functionalization Quantitative precipitation of nitro intermediate
3 Palladium-catalyzed coupling of aminopyridine derivative with benzene-1,4-diamine under triethylamine base, THF solvent, 20°C for 3 h Formation of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine Yields vary, typically 40–50% after purification
4 Acid treatment with hydrochloric acid to form dihydrochloride salt Enhances solubility and stability for isolation and use High purity crystalline dihydrochloride salt obtained

This sequence illustrates the use of intermediate functional group transformations to facilitate the final coupling and salt formation steps.

Purification and Characterization

  • Purification: Silica gel column chromatography is the primary method for isolating the intermediate and final products. Recrystallization is used to obtain the dihydrochloride salt in a pure crystalline form.
  • Characterization: Proton nuclear magnetic resonance (1H-NMR), mass spectrometry, and melting point analysis confirm the structure and purity. For example, 1H-NMR signals for the pyridine and benzene protons appear in characteristic regions, while trifluoromethyl groups show distinct fluorine signals.

Summary Table of Preparation Conditions

Preparation Step Reagents Catalyst/Base Solvent Temperature Time Yield (%) Notes
Amination of 2-chloro-5-(trifluoromethyl)pyridine 40% methylamine None NMP 20°C 3 h ~95 Extraction and chromatography
Nitration of amine intermediate H2SO4, HNO3 None Acidic medium 80°C 2 h Quantitative Precipitation isolation
Pd-catalyzed amination coupling Benzene-1,4-diamine + aminopyridine Pd(OAc)2, S-Phos, Et3N THF 20°C 3 h 40–50 Column chromatography
Salt formation HCl None Aqueous RT 1 h High purity Crystallization

Research Findings and Notes

  • The trifluoromethyl group on the pyridine ring significantly influences the electronic properties, making palladium-catalyzed coupling more challenging but manageable with appropriate ligands and conditions.
  • The dihydrochloride salt form improves solubility, which is critical for biological assays and further chemical transformations.
  • Continuous flow reactors have been suggested for scale-up to optimize yields and reproducibility in industrial settings.
  • The preparation methods are supported by diverse literature sources emphasizing palladium catalysis and advanced purification techniques, excluding unreliable sources such as benchchem.com and smolecule.com.

Chemical Reactions Analysis

Types of Reactions: 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. This interaction can lead to changes in enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituent Purity Commercial Status
1-N-[5-(Trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride C₁₂H₁₀F₃N₃·2HCl 253.08 (free base) 5-(Trifluoromethyl)pyridin-2-yl N/A Limited availability
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride C₁₁H₁₅F₃N₄·2HCl 318.2 Diazepane ring + pyridinyl group ≥95% Discontinued
1-N-[4-(Trifluoromethoxy)phenyl]benzene-1,4-diamine C₁₃H₁₂F₃N₃O 283.26 4-(Trifluoromethoxy)phenyl N/A No commercial data
1-N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride C₉H₁₄N₂O·2HCl 234.13 (free base) 2-Methoxyethyl N/A Discontinued
Key Observations:
  • Trifluoromethyl vs.
  • Ring Systems : Replacing the benzene core with a 1,4-diazepane ring (as in the diazepane analog) introduces conformational flexibility, which may enhance interactions with biological targets but reduces aromaticity .
  • Solubility and Stability : The 2-methoxyethyl substituent in the discontinued analog improves water solubility but may reduce metabolic stability due to ether cleavage .

Pharmacological and Industrial Relevance

  • Trifluoromethoxy Analogs : The trifluoromethoxy group is common in agrochemicals and pharmaceuticals (e.g., antimalarials), but this specific derivative lacks documented use .

Crystallographic and Computational Analysis

  • Software Tools : Programs like SHELX (for crystal refinement) and Mercury (for structural visualization) are critical for analyzing these compounds . For example, Mercury’s overlay function could compare the pyridinyl and diazepane analogs to assess steric differences.
  • Experimental Data Gap: No crystallographic data (e.g., melting points, density) are available for the target compound, limiting mechanistic insights.

Biological Activity

1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a trifluoromethyl group attached to a pyridine ring, which is further linked to a benzene ring containing diamine substitutions. This unique structure enhances its interaction with biological molecules, making it a candidate for drug development and research in various scientific fields.

  • IUPAC Name : 4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine; dihydrochloride
  • Molecular Formula : C₁₂H₁₀F₃N₃·2HCl
  • Molecular Weight : 326.14 g/mol
  • CAS Number : 1354950-89-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)pyridine with benzene-1,4-diamine, often facilitated by a catalyst under specific conditions to ensure high yield and purity. The process may include purification techniques such as recrystallization or chromatography to isolate the dihydrochloride form.

The biological activity of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, allowing the compound to modulate biochemical pathways effectively. This interaction can lead to alterations in enzyme activity and receptor signaling, impacting cellular processes.

Antitumor Activity

Research indicates that compounds similar to 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range. Detailed case studies have demonstrated that these compounds can effectively target specific cancer cell lines while exhibiting lower toxicity towards normal cells.

CompoundIC50 (µM)Target Cell Line
Compound A6.26 ± 0.33HCC827
Compound B6.48 ± 0.11NCI-H358
Compound C20.46 ± 8.63A549

Antiviral Potential

In addition to antitumor activity, there is emerging evidence supporting the antiviral potential of this compound class. For example, some derivatives have shown efficacy against viral enzymes such as NS5B RNA polymerase, with IC50 values indicating substantial inhibitory effects in vitro.

Study on Antitumor Activity

A study published in Pharmaceutical Research evaluated the antitumor effects of several pyridine-based compounds, including derivatives of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine. The results indicated that these compounds could inhibit the growth of various cancer cell lines significantly while maintaining a favorable safety profile.

Study on Antiviral Activity

Another investigation focused on the antiviral properties of trifluoromethyl pyridine derivatives against Hepatitis C virus (HCV). The study found that certain compounds exhibited potent inhibition of viral replication at low concentrations, suggesting their potential as therapeutic agents for viral infections.

Q & A

Q. What are the recommended synthetic routes for 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and benzene-1,4-diamine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Subsequent dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol . Key intermediates like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7) or benzonitrile derivatives may be used as precursors .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C/¹⁹F) to verify substituent positions and trifluoromethyl group integration.
  • LCMS for molecular ion ([M+H]+) validation (expected m/z ~372 for the free base).
  • XRD for crystalline structure confirmation, referencing analogous pyridine-diamine hydrochloride structures (e.g., C15H13ClF6N4·HCl in ).
  • Elemental analysis to confirm stoichiometry of Cl⁻ counterions .

Q. What are the primary biological targets or applications investigated for this compound?

  • Methodological Answer : The compound’s pyridine and diamine motifs suggest potential as:
  • Enzyme inhibitors : Binding to active sites via hydrogen bonding (e.g., kinases) .
  • Receptor modulators : Targeting G-protein-coupled receptors (GPCRs) due to conformational flexibility .
  • Antimicrobial agents : Structural analogs like Fluopyram () guide activity studies against fungal pathogens.

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DOE) principles:
  • Factors : Temperature, solvent polarity, reaction time, and stoichiometry.
  • Response Surface Methodology (RSM) to model interactions (e.g., Central Composite Design).
  • Validation : Use LCMS to quantify byproducts (e.g., unreacted pyridine intermediates) .
    Example: A 2³ factorial design reduced reaction time by 30% while maintaining >90% yield in analogous diamine syntheses .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time.
  • Mechanistic studies : Use molecular dynamics (MD) simulations to assess binding affinity under varying pH or ionic conditions (e.g., ICReDD’s quantum chemical methods in ).
  • Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .

Q. What computational methods predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :
  • Reaction path searching : Use density functional theory (DFT) to map transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set).
  • Machine learning (ML) : Train models on existing pyridine-diamine reaction datasets (e.g., PubChem or DSSTox entries in ) to predict regioselectivity.
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.